N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide
Description
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-4-5-9-12(11)15-13(16-17)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSIEAYPWTOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-chloroaniline with benzenecarboximidamide under specific conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction. The reaction is carried out in a solvent such as dichloromethane, with the addition of a base like sodium hydroxide to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
N-(2-chlorophenyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The compound’s structure can be compared to several analogues with variations in substituents:
N-(2-Iodophenyl)benzenecarboximidamide (): Substituent: 2-iodophenyl vs. 2-chlorophenyl. Application: Used in synthesizing heterocyclic compounds due to benzamidine derivatives’ versatility .
4-[(2-Fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide ():
- Substituent : 2-fluorobenzyloxy vs. 2-chlorophenyl.
- Impact : Fluorine’s high electronegativity increases electron-withdrawing effects, possibly enhancing metabolic stability compared to chlorine. The benzyloxy group adds a flexible linker, which may influence bioavailability .
2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide (): Substituent: Dimethylamino group vs. 2-chlorophenyl. Impact: The dimethylamino group is strongly electron-donating, increasing solubility in polar solvents. This contrasts with the hydrophobic 2-chlorophenyl group, which may enhance membrane permeability .
2.3 Physicochemical Properties
- Solubility: The hydroxy group in N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide likely enhances water solubility compared to non-hydroxylated analogues like N-(2-iodophenyl)benzenecarboximidamide. However, the hydrophobic 2-chlorophenyl group may offset this effect .
- Stability : Chlorine’s moderate electronegativity may confer better hydrolytic stability compared to fluorine-containing analogues (e.g., 4-[(2-fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide), which could be more prone to metabolic degradation .
Biological Activity
N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and related case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H11ClN2O and a molecular weight of 250.69 g/mol. Its structure features a chlorophenyl group and a hydroxylamine moiety, which are critical for its biological interactions.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines.
Table 1: Cytotoxicity Data
The compound demonstrated notable antiproliferative activity particularly against the HepG2 liver cancer cell line, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, which has an IC50 of 0.877 µM for HepG2 cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit ERK1/2 kinase activity, which is crucial for cell cycle progression and proliferation .
- Induction of Apoptosis : Studies indicate that this compound can activate caspases (3, 8, and 9), leading to apoptosis in cancer cells . This suggests that this compound may induce programmed cell death through intrinsic pathways.
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have explored the efficacy of this compound in different contexts:
- HepG2 Cell Line Study : In vitro tests on HepG2 cells revealed that the compound not only inhibited cell growth but also induced significant morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation.
- MCF7 Breast Cancer Cells : The compound was tested against MCF7 cells, showing significant cytotoxicity compared to untreated controls. The study also highlighted its selectivity towards cancer cells over normal fibroblast cells, suggesting a favorable therapeutic index .
- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed with monotherapy approaches.
Q & A
Basic Research Questions
Q. How can the crystal structure of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Use programs like SHELXL for refinement and ORTEP-3 for graphical visualization of bond lengths, angles, and intermolecular interactions . For example, a similar compound, N-(2-iodophenyl)benzenecarboximidamide, was analyzed using SHELXL with an R-factor of 0.033, demonstrating high precision in determining phenyl ring distortions and hydrogen-bonding networks .
Q. What are the recommended synthetic routes for preparing this compound and its derivatives?
- Methodological Answer : Aryl-substituted carboximidamides are typically synthesized via nucleophilic substitution or condensation reactions. For instance, benzamidine derivatives can be prepared by reacting chlorophenyl precursors with hydroxylamine under controlled pH (e.g., 8–9) and refluxing in ethanol . Characterization should include 1H/13C NMR for confirming substituent positions and mass spectrometry (MS) to verify molecular weight .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies require thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, incubate the compound in buffered solutions (pH 2–12) and monitor decomposition via HPLC or UV-Vis spectroscopy. Derivatives with electron-withdrawing groups (e.g., chloro, nitro) typically exhibit enhanced stability due to reduced electron density at reactive sites .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the compound’s reactivity and biological interactions?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize molecular geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity (e.g., electrophilicity index, band gap) . Molecular docking (e.g., AutoDock Vina) can model interactions with targets like TGR5 receptors, as seen with structurally similar agonists affecting cAMP signaling . Validate computational results with experimental data (e.g., crystallographic bond lengths vs. DFT-optimized values) .
Q. What role do substituents (e.g., chloro, hydroxyl) play in modulating biological activity?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example, replacing the 2-chlorophenyl group with electron-rich substituents (e.g., methoxy) in analogous compounds alters receptor binding affinity due to steric and electronic effects . Bioassays (e.g., cAMP assays for GPCR activity) combined with Hirshfeld surface analysis quantify intermolecular interactions critical for ligand-receptor recognition .
Q. How can contradictory data in crystallographic and spectroscopic studies be resolved?
- Methodological Answer : Discrepancies between X-ray data (e.g., bond lengths) and spectroscopic results (e.g., NMR coupling constants) may arise from dynamic effects in solution vs. solid-state rigidity. Use variable-temperature NMR to probe conformational flexibility and compare with X-ray charge-density analysis to resolve ambiguities . For example, torsional angles in phenyl rings may differ by 5–10° between solid-state and DFT-optimized structures due to crystal packing forces .
Key Considerations for Experimental Design
- Data Validation : Cross-validate crystallographic data with WinGX suite tools for symmetry checks and refinement convergence .
- Safety Protocols : Handle chlorinated derivatives in fume hoods with PPE (gloves, goggles) due to potential toxicity .
- High-Throughput Screening : Use automated pipelines (e.g., SHELXC/D/E) for rapid phase determination in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
